2-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential therapeutic applications. This compound is characterized by the presence of a fluorine atom, a phenylpyrrolidine moiety, and a benzenesulfonamide group, which contribute to its distinct chemical behavior and biological activity.
Scientific Research Applications
2-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide has diverse applications in scientific research, including:
Drug Discovery: It is used as a scaffold for the development of novel therapeutic agents due to its unique chemical structure and biological activity.
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Mechanism of Action
Mode of Action
It is known that the compound belongs to a class of organic compounds known as phenylpyrazoles . These compounds typically interact with their targets by binding to specific receptors or enzymes, thereby modulating their activity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours.
Introduction of the Fluorine Atom: The fluorine atom is introduced via nucleophilic substitution reactions using appropriate fluorinating agents under controlled conditions.
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide: shares similarities with other benzenesulfonamide derivatives and fluorinated pyrrolidine compounds.
3-fluoro-N-(1-phenylpyrrolidin-3-yl)benzenesulfonamide: Similar structure but lacks the oxo group.
N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide: Similar structure but lacks the fluorine atom.
Uniqueness
The presence of both the fluorine atom and the oxo group in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds. These features contribute to its enhanced reactivity and potential therapeutic applications.
Properties
IUPAC Name |
2-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c17-14-8-4-5-9-15(14)23(21,22)18-12-10-16(20)19(11-12)13-6-2-1-3-7-13/h1-9,12,18H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPAZIRMIFJZOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.